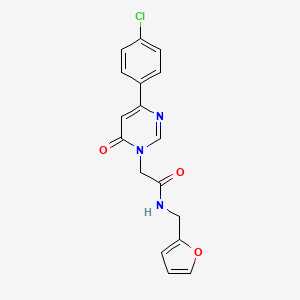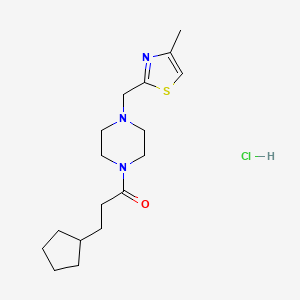
3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a cyclopentyl group, a piperazine ring, a methylthiazole group, and a propanone group. It also contains a hydrochloride group, indicating it’s a hydrochloride salt. This type of compound could potentially have various biological activities, depending on its exact structure and stereochemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the methylthiazole group, and the attachment of the cyclopentyl group. The final step would likely involve the formation of the hydrochloride salt .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Techniques such as NMR spectroscopy and mass spectrometry would likely be used to confirm the structure .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting point, and its stability under various conditions .Aplicaciones Científicas De Investigación
Novel Derivatives Synthesis and Pharmacological Evaluation
A study focused on the synthesis of novel derivatives involving piperazine compounds and their pharmacological evaluation, highlighting the chemical creativity in targeting specific biological activities. The synthesized compounds showed potential antidepressant and antianxiety properties, as evaluated through behavioral tests in mice. This approach underscores the interest in developing new therapeutic agents based on chemical modifications of known structures (J. Kumar et al., 2017).
Anticancer Activity Analysis
Another study investigated the metabolism of a newly synthesized compound showing significant in vivo and in vitro anticancer activity and low toxicity. The research detailed the metabolic pathways in rats, providing valuable information for understanding the drug's behavior in biological systems and its potential therapeutic applications (Xiaomei Jiang et al., 2007).
Synthesis and Antimicrobial Activity
Research on the synthesis and characterization of new compounds with potential dual antihypertensive properties showcases the pursuit of multi-functional medications. The study highlighted the protonation of nitrogen atoms in piperazine rings, a detail that can influence the interaction with biological targets (Pavlína Marvanová et al., 2016).
Antifungal Compound Solubility and Partitioning
The synthesis and physicochemical characterization of a novel antifungal compound illustrate the importance of solubility and partitioning in drug development. Understanding these properties can help predict the drug's distribution in biological systems and its efficacy (T. Volkova et al., 2020).
Phenothiazine Derivatives for Drug Sensing
A theoretical analysis of phenothiazine derivatives, focusing on their interactions with gold and water molecules, provides insights into designing effective drugs and sensing materials. This research highlights the interdisciplinary nature of chemical studies, bridging molecular design with potential applications in diagnostics and treatment strategies (J. S. Al-Otaibi et al., 2022).
Mecanismo De Acción
Target of Action
The compound contains a piperazine and a thiazole moiety. Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1 . Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of this compound would depend on the exact configuration and functional groups present.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Piperazine derivatives are generally well absorbed and distributed throughout the body . The compound’s metabolism and excretion would depend on its specific structure and the body’s enzymatic capabilities.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclopentyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS.ClH/c1-14-13-22-16(18-14)12-19-8-10-20(11-9-19)17(21)7-6-15-4-2-3-5-15;/h13,15H,2-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFKSOWDSLVZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)CCC3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

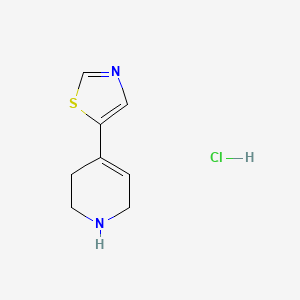



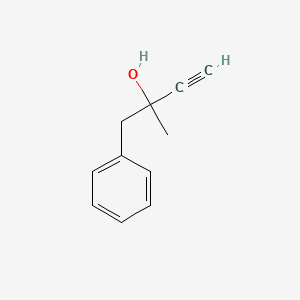

![N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2945388.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2945392.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone](/img/structure/B2945393.png)
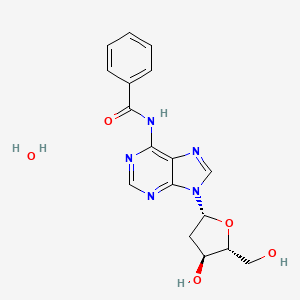
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2945395.png)

